![molecular formula C9H10N4O2 B2696638 ethyl 2-(9H-purin-8-yl)acetate CAS No. 1601084-36-9](/img/structure/B2696638.png)
ethyl 2-(9H-purin-8-yl)acetate
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Overview
Description
Ethyl 2-(9H-purin-8-yl)acetate is a chemical compound with the CAS Number: 1601084-36-9 . It has a molecular weight of 206.2 and its IUPAC name is this compound . It is typically found in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4O2/c1-2-15-8(14)3-7-12-6-4-10-5-11-9(6)13-7/h4-5H,2-3H2,1H3,(H,10,11,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 206.2 .Scientific Research Applications
Intermediate in Peptidic Nucleic Acid Synthesis
Ethyl 2-(9H-purin-8-yl)acetate has been utilized in the synthesis of peptidic nucleic acids (PNAs) containing purine nucleobases. Its role as an intermediate in this synthesis process is crucial, especially for the creation of extended side chains emerging from the heterocycle (Chan et al., 1995).
Antiviral Activity
This compound has shown relevance in the isolation of new compounds with significant antiviral activity. In particular, studies on ethyl acetate extracts from various sources have led to the discovery of compounds effective against viruses like H1N1 (Wang et al., 2011).
Substitute in Formalin-Ether Sedimentation Technique
This compound, as ethyl acetate, has been identified as a satisfactory substitute for diethyl ether in the formalin-ether sedimentation technique. This substitution is notable for not causing distortion or alteration of morphology in organisms, and for being less flammable and hazardous (Young et al., 1979).
Purification of Antioxidants
In research focused on antioxidants, this compound has been employed in the purification processes. Particularly, it has been used in the purification of antioxidants from Eucommia ulmoides Oliv. leaves, demonstrating its utility in isolating complex natural compounds (Dai et al., 2013).
Synthesis of Potential Carcinostatics
The compound has been used in the synthesis of potential carcinostatics, acting as an intermediate in the formation of isomeric purinyl substituted cyclopropanedicarboxylic esters. This showcases its potential role in developing new treatments for cancer (Wanner et al., 1978).
In Synthesis of Purines
A novel synthesis approach using this compound has been developed for purines bearing functionalized carbon substituents. This approach highlights the versatility of the compound in chemical synthesis, especially in creating purine derivatives (Qu et al., 2009).
Safety and Hazards
The safety information for ethyl 2-(9H-purin-8-yl)acetate indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that purine derivatives have a wide range of biological activities and can interact with various cellular targets .
Mode of Action
Purine derivatives are known to interact with their targets in a variety of ways, often involving binding to enzymes or receptors, which can lead to changes in cellular processes .
Biochemical Pathways
Purine derivatives are known to be involved in a wide range of biochemical pathways, including those related to nucleic acid synthesis and energy metabolism .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
Given the wide range of biological activities associated with purine derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ethyl 2-(9H-purin-8-yl)acetate . These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells .
properties
IUPAC Name |
ethyl 2-(7H-purin-8-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-8(14)3-7-12-6-4-10-5-11-9(6)13-7/h4-5H,2-3H2,1H3,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVDYXHKZVQEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=NC=NC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1601084-36-9 |
Source
|
Record name | ethyl 2-(9H-purin-8-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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